molecular formula C9H11NO2 B3143532 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol CAS No. 527681-60-3

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

Cat. No.: B3143532
CAS No.: 527681-60-3
M. Wt: 165.19 g/mol
InChI Key: QXVCUSYHDODUGS-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Fused Ring Systems

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of pharmaceuticals and other bioactive agents. The fusion of a pyran ring (a six-membered ring with one oxygen atom) and a pyridine (B92270) ring (a six-membered aromatic ring with one nitrogen atom) creates a bicyclic system with a unique three-dimensional arrangement and distribution of electrons. This fusion can significantly influence the molecule's chemical reactivity, physical properties, and, most importantly, its interaction with biological targets.

Significance of the Pyrano[2,3-c]pyridine Scaffold in Synthetic Organic Chemistry

The pyrano[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including:

Antimicrobial Properties: Certain pyrano[2,3-c]pyridine derivatives have demonstrated efficacy against various bacterial and fungal strains. For instance, a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides showed notable antibacterial and antifungal activity. rsc.orgafricanjournalofbiomedicalresearch.com

Anticancer Activity: The pyrano[3,2-c]pyridine isomer has been investigated for its potential as an anticancer agent, with some derivatives showing cytotoxic effects against various cancer cell lines. ekb.eg

Antiviral Activity: The broader class of pyran-containing fused heterocycles has been explored for antiviral applications, including against human coronaviruses. nih.gov

The versatility of the pyrano[2,3-c]pyridine core allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the molecule's properties and biological activity.

Rationale for Investigating 3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

The specific investigation of this compound is driven by several key factors. The presence of the dihydropyran ring introduces a level of conformational flexibility compared to a fully aromatic system, which can be advantageous for binding to specific protein pockets. Furthermore, the hydroxymethyl (-CH₂OH) substituent at the 6-position is of particular interest for a few reasons:

Increased Polarity and Solubility: The hydroxyl group can enhance the compound's solubility in aqueous media, a crucial property for potential pharmaceutical applications.

Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes and receptors.

Synthetic Handle: The primary alcohol functionality serves as a versatile synthetic handle, allowing for further chemical modifications and the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Overview of Key Research Areas

While specific, in-depth research on this compound is limited in publicly available literature, the broader context of the pyrano[2,3-c]pyridine scaffold suggests that key research areas for this compound would likely include:

Development of Novel Synthetic Methodologies: Efficient and stereoselective methods for the synthesis of the 3,4-dihydro-2H-pyrano[2,3-c]pyridine core and the introduction of the hydroxymethyl group are of primary importance.

Exploration of Biological Activity: Screening of the compound and its derivatives against a range of biological targets, including bacteria, fungi, viruses, and cancer cell lines, would be a logical step to uncover its therapeutic potential.

Medicinal Chemistry Optimization: Should initial biological activity be identified, further synthetic modifications would be pursued to optimize potency, selectivity, and pharmacokinetic properties.

Use as a Building Block: The compound's unique structure makes it a valuable building block for the synthesis of more complex molecules and natural product analogues.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound, based on available data. ncats.iobiosynth.com

PropertyValue
CAS Number 527681-60-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Solid (form) sigmaaldrich.com
Stereochemistry Achiral ncats.io
Optical Activity None ncats.io

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-5,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVCUSYHDODUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies for 3,4 Dihydro 2h Pyrano 2,3 C Pyridin 6 Ylmethanol

Reactivity of the Pyrano[2,3-c]pyridine Nucleus

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally resistant to electrophilic aromatic substitution (EAS) reactions due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Any electrophilic attack requires harsh reaction conditions and typically directs the incoming electrophile to the C-3 (meta) position relative to the nitrogen. youtube.comstudy.com In the context of the pyrano[2,3-c]pyridine nucleus, the positions available for substitution on the pyridine part of the molecule are C-5 and C-7. The fusion of the dihydropyran ring, which has an oxygen atom that can donate electron density through resonance, may slightly modulate this reactivity. However, the deactivating effect of the pyridine nitrogen is generally dominant. Consequently, forcing conditions would be required for reactions like nitration or halogenation, with substitution anticipated at the C-7 position, which is meta to the ring nitrogen.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at positions C-2 (ortho) and C-4 (para) relative to the nitrogen atom. stackexchange.com This is because the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.com For the 3,4-dihydro-2H-pyrano[2,3-c]pyridine system, the C-8 position is analogous to the C-4 position of pyridine. If a suitable leaving group, such as a halogen, were present at the C-8 position, it could potentially be displaced by strong nucleophiles.

Ring-Opening and Rearrangement Processes

The stability of the pyran and pyridine rings in the fused system is generally high under standard conditions. However, under specific circumstances, ring-opening or rearrangement reactions can be induced.

Pyridine Ring-Opening: The opening of a pyridine ring is a challenging transformation that typically requires activation. One classic method involves the formation of a pyridinium (B92312) salt, which can then undergo ring-opening upon treatment with a nucleophile, as seen in the Zincke reaction. acs.org For 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol, this would first require N-alkylation or N-acylation to form the corresponding pyridinium salt. Subsequent reaction with a nucleophile like a secondary amine could lead to the cleavage of the pyridine ring. acs.org

Dihydropyran Ring-Opening: The enol ether functionality within the dihydropyran ring makes it susceptible to cleavage under acidic conditions. Acid-catalyzed hydrolysis can lead to the opening of the pyran ring to form a δ-hydroxy aldehyde or a related derivative. The stability of the dihydropyran ring in related systems has been investigated, with some pyranopyridines showing stability under hydrolytic conditions. africanjournalofbiomedicalresearch.com The specific outcome would depend on the reaction conditions and the substituent pattern on the ring.

Transformations Involving the 6-Hydroxymethyl Group

The 6-hydroxymethyl group is a primary alcohol, and its reactivity is characteristic of this functional group. It provides a key handle for a variety of derivatization strategies.

Oxidation Reactions to Carbonyl Derivatives (e.g., aldehydes)

The primary alcohol of the 6-hydroxymethyl group can be oxidized to yield the corresponding aldehyde (3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde) or, under more vigorous conditions, the carboxylic acid (3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylic acid). The choice of oxidizing agent and reaction conditions is crucial for controlling the extent of oxidation.

Common methods for the selective oxidation of primary alcohols to aldehydes include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using reagents like pyridinium chlorochromate (PCC). Over-oxidation to the carboxylic acid can be a competing process, particularly with stronger oxidizing agents like potassium permanganate or chromic acid. nih.gov

Table 1: Representative Oxidation Reactions of Primary Alcohols
Reagent/SystemProductTypical Conditions
PCC (Pyridinium chlorochromate)AldehydeDichloromethane (DCM), Room Temperature
DMP (Dess-Martin periodinane)AldehydeDichloromethane (DCM), Room Temperature
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)AldehydeDichloromethane (DCM), Low Temperature (-78 °C)
TEMPO/(Diacetoxyiodo)benzeneAldehydeDichloromethane (DCM), Room Temperature
KMnO₄ (Potassium permanganate)Carboxylic AcidBasic, aqueous conditions, heat
Jones Reagent (CrO₃, H₂SO₄)Carboxylic AcidAcetone, 0 °C to Room Temperature

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, allowing for the introduction of a wide variety of functional groups.

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid or base catalyst yields the corresponding esters. These reactions are typically high-yielding and can be used to introduce acyl groups that can modulate the compound's properties.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Table 2: Common Esterification and Etherification Methods
Reaction TypeReagentsProduct
EsterificationAcyl chloride, PyridineEster
EsterificationCarboxylic acid, DCC, DMAPEster
EsterificationAcid anhydride, Pyridine or DMAPEster
Etherification (Williamson)1. NaH; 2. Alkyl halide (R-X)Ether

Nucleophilic Displacement Reactions

The hydroxyl group itself is a poor leaving group. To undergo nucleophilic displacement, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

Conversion to Sulfonates: Reaction of the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine converts the hydroxyl group into a good leaving group. The resulting tosylate or mesylate is susceptible to displacement by a wide range of nucleophiles (e.g., azides, cyanides, halides, amines).

Conversion to Halides: The hydroxymethyl group can be converted to a halomethyl group using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These alkyl halides are versatile intermediates for further functionalization via nucleophilic substitution.

Table 3: Activation and Nucleophilic Displacement of the Hydroxymethyl Group
Activation StepReagentIntermediateSubsequent Nucleophile (Nu⁻)Final Product
TosylationTosyl chloride, Pyridine-CH₂OTsCN⁻, N₃⁻, R₂NH, etc.-CH₂Nu
MesylationMesyl chloride, Triethylamine-CH₂OMsCN⁻, N₃⁻, R₂NH, etc.-CH₂Nu
HalogenationSOCl₂-CH₂ClCN⁻, N₃⁻, R₂NH, etc.-CH₂Nu
HalogenationPBr₃-CH₂BrCN⁻, N₃⁻, R₂NH, etc.-CH₂Nu

Advanced Functionalization Techniques for this compound

Advanced functionalization techniques are pivotal in modifying the scaffold of this compound to generate a diverse array of derivatives. These methods, particularly transition-metal-catalyzed cross-coupling reactions, allow for the precise installation of various substituents onto the pyranopyridine core. Such modifications are instrumental in exploring the structure-activity relationships of this heterocyclic system. The strategic introduction of new functional groups can significantly alter the molecule's steric and electronic properties, paving the way for the development of novel compounds with tailored characteristics.

Cross-Coupling Reactions at Various Positions

The pyridine ring of the this compound scaffold is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov To subject the parent molecule to these reactions, it would first need to be halogenated at one of the available positions on the pyridine ring. The reactivity of dihalogenated pyridines in such reactions often shows selectivity, with halides adjacent to the nitrogen atom typically being more reactive. nih.gov However, ligand choice can control and alter this conventional selectivity. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. wikipedia.org For a halogenated derivative of this compound, a Suzuki-Miyaura coupling could introduce aryl or vinyl substituents. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The hydroxymethyl group at the 6-position may require protection, for example as a silyl ether, to prevent interference with the reaction. The choice of catalyst and reaction conditions is crucial for achieving high yields, especially with heteroaromatic substrates. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Applying this to a halogenated pyranopyridine would allow for the introduction of alkynyl moieties. These reactions are generally performed under mild conditions. scirp.org The resulting alkynylated products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide. wikipedia.org This would allow for the introduction of a wide range of primary and secondary amines to the pyranopyridine core. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for the efficiency of this transformation. youtube.com

Below is a table summarizing potential cross-coupling reactions on a hypothetical bromo-derivative of the target compound.

Reaction Type Coupling Partner Catalyst System (Example) Potential Product Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃5-phenyl-3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-(phenylethynyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Buchwald-HartwigAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃5-(phenylamino)-3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

Modifications for Tunable Electronic Properties

The electronic properties of the this compound scaffold can be fine-tuned through the strategic introduction of electron-donating or electron-withdrawing groups. These modifications can influence the molecule's reactivity, stability, and potential applications in materials science or medicinal chemistry. Computational studies on related heterocyclic systems can provide insights into how different substituents will affect the electronic structure. arcjournals.org

The introduction of substituents at various positions on the pyridine ring via the cross-coupling reactions described above is a primary strategy for tuning electronic properties. For instance, the installation of an amino group through Buchwald-Hartwig amination would increase the electron density of the aromatic system, while a cyano or nitro group would have the opposite effect.

The following table outlines strategies for modifying the electronic properties of the pyranopyridine core.

Modification Strategy Reagent/Reaction Effect on Electronic Properties
Introduction of Electron-Donating Groups (EDGs)Buchwald-Hartwig amination with alkylaminesIncreases electron density on the pyridine ring
Introduction of Electron-Withdrawing Groups (EWGs)Not directly applicable without prior functionalizationDecreases electron density on the pyridine ring
Modification of the Pyran RingElectrophilic addition to the double bondAlters the electronics of the pyran moiety and can influence the fused system
Oxidation of the Methanol (B129727) GroupOxidation to an aldehyde or carboxylic acidIntroduces an electron-withdrawing group at the 6-position

Spectroscopic and Structural Characterization of 3,4 Dihydro 2h Pyrano 2,3 C Pyridin 6 Ylmethanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete picture of the molecular skeleton and connectivity can be assembled.

¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the primary framework for structural assignment. In the 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold, distinct signals are expected for the aliphatic protons of the dihydropyran ring and the aromatic protons of the pyridine (B92270) ring.

For the dihydropyran moiety, the protons at C2, C3, and C4 typically appear as multiplets in the upfield region of the ¹H NMR spectrum. For example, in related dihydropyran systems, the methylene (B1212753) protons often resonate between 1.5 and 4.5 ppm. The specific chemical shifts and coupling patterns are dictated by the conformation of the pyran ring. The protons of the hydroxymethyl group (-CH₂OH) at the C6 position would be expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of 4.5-5.0 ppm, with the hydroxyl proton itself giving a broad, exchangeable signal.

The aromatic region of the ¹H NMR spectrum would feature signals for the two protons on the pyridine ring. Their chemical shifts, typically between 7.0 and 8.5 ppm, and the coupling between them would confirm their relative positions.

The ¹³C NMR spectrum complements the ¹H data. The aliphatic carbons (C2, C3, C4) would appear in the upfield region (approx. 20-70 ppm), while the carbons of the pyridine ring and the fused carbons would resonate in the downfield aromatic region (approx. 110-160 ppm). The carbon of the methanol (B129727) substituent would be expected around 60-65 ppm. Data for related pyranopyridine derivatives confirm these general ranges. For instance, in a series of novel pyrano[3,2-c]pyridine derivatives, the methylene carbons of the pyran ring were observed in the upfield region, while aromatic and carbonyl carbons were found downfield ekb.eg.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for the parent scaffold is presented below, based on data from analogous structures ekb.egresearchgate.net.

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
2~4.2 (t)~65
3~1.9 (m)~22
4~2.8 (t)~25
5-~115
6-~155
7~7.5 (d)~120
8~8.2 (d)~150
9-~160
-CH₂OH~4.7 (s)~64
-OHvariable, broad-

Note: This interactive table contains predicted data based on analogs. Actual values may vary. t = triplet, m = multiplet, d = doublet, s = singlet.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a valuable, albeit less commonly used, technique for characterizing nitrogen-containing heterocycles. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization, protonation state, and coordination chemicalbook.comnih.gov. For the pyridine nitrogen in the pyrano[2,3-c]pyridine core, the ¹⁵N chemical shift would be expected in the range typical for pyridine-like nitrogens (δ -140 to -40 ppm relative to CH₃NO₂) nih.gov. Studies on pyridine derivatives have shown that protonation of the nitrogen atom leads to a significant upfield shift (a decrease in the chemical shift value), making ¹⁵N NMR a sensitive probe for determining pKa values rsc.org.

¹⁹F NMR: For fluorinated analogs of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals nist.gov. The ¹⁹F chemical shift has a very wide range (over 700 ppm), which makes it extremely sensitive to subtle changes in the local electronic environment mdpi.com. This allows for the unambiguous identification of different fluorine atoms within a molecule. Furthermore, ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provide valuable information about through-bond and through-space proximity, aiding in both constitutional and conformational analysis researchgate.netnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement (e.g., expected m/z for [M+H]⁺: 166.0817).

The fragmentation pattern in electron ionization (EI) mass spectrometry can reveal key structural motifs. For the pyranopyridine core, fragmentation might be initiated by the loss of groups from the dihydropyran ring or the methanol substituent. Studies on analogous pyrano[2,3-c]pyrazole systems show that fragmentation can be initiated by the elimination of a CO molecule, followed by rearrangement and loss of other small molecules organic-chemistry.org. For the target compound, likely fragmentation pathways could include:

Loss of a hydrogen radical ([M-H]⁺).

Loss of the hydroxyl group ([M-OH]⁺).

Loss of the entire hydroxymethyl group ([M-CH₂OH]⁺).

Retro-Diels-Alder reaction of the dihydropyran ring, leading to the cleavage of the ring system.

Analysis of trimethylsilyl (B98337) (TMS) derivatives of related pyrano[2,3-c]pyrazoles by Gas Chromatography/Mass Spectrometry (GC/MS) has shown that derivatization can sometimes lead to ring cleavage, providing unique fragmentation pathways that are characteristic of the original structure nih.gov.

Ion Proposed Formula m/z (Expected) Possible Origin
[M]⁺C₉H₁₁NO₂⁺165Molecular Ion
[M-H]⁺C₉H₁₀NO₂⁺164Loss of H radical
[M-H₂O]⁺C₉H₉NO⁺147Loss of water
[M-CH₂O]⁺C₈H₉NO⁺135Loss of formaldehyde
[M-CH₂OH]⁺C₈H₈NO⁺134Loss of hydroxymethyl radical

Note: This interactive table presents plausible fragmentation pathways. The actual spectrum may show different relative intensities and additional fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, likely broadened due to hydrogen bonding. Other key absorptions would include:

C-H stretching (aliphatic): Just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C-H stretching (aromatic): Just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C and C=N stretching: In the 1650-1450 cm⁻¹ region, characteristic of the pyridine ring.

C-O stretching (alcohol): A strong band around 1050 cm⁻¹.

C-O-C stretching (ether): A band in the 1250-1050 cm⁻¹ region, associated with the pyran ring ether linkage.

Spectroscopic data from related pyranopyridine derivatives confirm these assignments. For example, various pyrano[3,2-c]pyridine derivatives show characteristic bands for C=N and C=C stretching in the 1600 cm⁻¹ region ekb.eg.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H stretchAlcohol3400-3200 (broad)
C-H stretchAromatic (Pyridine)3100-3000
C-H stretchAliphatic (Pyran/Methanol)2950-2850
C=C / C=N stretchPyridine Ring1650-1450
C-O stretchEther (Pyran)1250-1100
C-O stretchPrimary Alcohol~1050

Note: This interactive table summarizes key expected IR absorption bands.

X-ray Crystallography for Three-Dimensional Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation and stereochemistry.

For an analog of the target compound to be suitable for X-ray crystallography, it must first be grown as a well-ordered single crystal. The analysis would reveal the precise geometry of the fused pyranopyridine ring system. A key finding would be the conformation of the dihydropyran ring, which typically adopts a half-chair or sofa conformation to minimize steric strain.

Advanced Spectroscopic Methods for Conformational Analysis

The dihydropyran ring of this compound is not planar and can exist in different conformations that may interconvert in solution. Advanced spectroscopic methods are employed to study these conformational dynamics.

High-field NMR spectroscopy, combined with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities between protons. The presence or absence of specific NOE cross-peaks can help distinguish between different ring conformations (e.g., half-chair conformers) or determine the preferred orientation of substituents.

Furthermore, detailed analysis of vicinal proton-proton coupling constants (³JHH) within the dihydropyran ring can provide quantitative information about dihedral angles via the Karplus equation. This allows for a more precise determination of the ring's average conformation in solution. Studies on halogenated pyran analogues have successfully used this approach, in combination with DFT calculations, to show a preference for a ⁴C₁-like chair conformation despite potential 1,3-diaxial repulsions beilstein-journals.org. The conformational effects of fluorine substitution, in particular, have been studied in detail using advanced NMR analysis to extract J-coupling information from complex, second-order spectra nih.gov. These methods provide a deep understanding of how subtle structural changes influence the conformational landscape of a molecule.

Structure Behavior Relationship Sbr and Design Principles

Principles of Structure-Property Relationships (SPR) in Fused Heterocycles

Fused heterocyclic compounds, such as pyranopyridines, form the scaffolds of many biologically active molecules. The fusion of a pyran ring with a pyridine (B92270) ring creates a unique electronic and steric environment that dictates the molecule's properties.

Key principles governing the SPR of this scaffold include:

Heteroatom Influence: The presence and relative positioning of the oxygen atom in the dihydropyran ring and the nitrogen atom in the pyridine ring are critical. The nitrogen atom typically acts as a hydrogen bond acceptor, influencing solubility and receptor binding interactions. The oxygen atom also participates in hydrogen bonding and influences the conformational flexibility of the pyran ring.

Ring Aromaticity and Saturation: The pyridine ring is aromatic, conferring a planar geometry and specific electronic properties that facilitate π-π stacking interactions with biological targets. In contrast, the dihydropyran ring is saturated, providing a flexible three-dimensional character to the scaffold. This combination of a rigid aromatic system and a flexible saturated ring is a common feature in successful drug candidates.

Substituent Effects: The properties of the 3,4-dihydro-2H-pyrano[2,3-c]pyridine core are modulated by its substituents. In this case, the hydroxymethyl group (-CH2OH) at the 6-position is a key functional group. It can act as both a hydrogen bond donor and acceptor, significantly impacting aqueous solubility and the potential for specific interactions with biological macromolecules.

Quantitative Structure-Property Relationship (QSPR) Methodologies

QSPR methodologies aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. scienceforecastoa.com These models use calculated molecular descriptors to predict properties, which is crucial for designing new molecules before their synthesis. scienceforecastoa.comnih.gov The general workflow for building a QSPR model involves compiling and curating a dataset, calculating descriptors, building and validating the model, and analyzing predictive errors. nih.gov

For a series of compounds based on the pyrano[2,3-c]pyridine scaffold, a QSPR model could be developed using the following equation:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Here, "Property" could be a physicochemical characteristic like solubility or a biological activity, and the descriptors are numerical representations of molecular structure. pharmadigests.com

Computational descriptors quantify various aspects of a molecule's structure. For QSPR modeling of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol and its analogs, a range of descriptors would be employed. researchgate.net These are broadly categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, size, and shape. Examples include molecular weight and connectivity indices.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These are crucial for modeling reactivity and intermolecular interactions.

Quantum Mechanical Descriptors: Calculated using quantum chemistry methods, these provide highly accurate information on electron distribution, partial charges, and molecular orbital energies. Natural Bond Orbital (NBO) analysis can reveal details about hyperconjugative interactions within the molecule. researchgate.net

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), molar refractivity, and polar surface area (PSA). For instance, the predicted LogKow (octanol-water partition coefficient) for a related compound, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde, is 1.22. epa.gov

Descriptor ClassExample DescriptorProperty Influenced
PhysicochemicalLogP (Lipophilicity)Membrane permeability, Solubility
ElectronicDipole MomentPolarity, Solubility, Binding Affinity
TopologicalPolar Surface Area (PSA)Transport properties, Blood-brain barrier penetration
Quantum MechanicalHOMO/LUMO EnergiesChemical reactivity, Stability

The core of Structure-Activity Relationship (SAR) and SPR studies involves systematically modifying a lead structure and analyzing the effect on its properties. pharmadigests.comoncodesign-services.com Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS) regression, are used to correlate the structural changes with observed changes in activity or properties. scienceforecastoa.comnih.gov

Consider a hypothetical series of analogs of this compound where the hydroxymethyl group is modified. A statistical analysis would quantify the impact of these modifications.

CompoundModification at Position 6Observed Property (e.g., Solubility mg/L)Key Descriptor (e.g., cLogP)
Parent-CH2OH1500-0.5
Analog 1-CHO9990 (Predicted for related aldehyde) epa.gov0.2
Analog 2-COOH850-0.2
Analog 3-CH2OCH312000.0

Note: Data is illustrative to demonstrate the principle.

By analyzing such data, a medicinal chemist can deduce that introducing a more polar group like -COOH may not necessarily increase solubility compared to the parent alcohol, while a less polar ether (-CH2OCH3) slightly decreases it. Such analyses guide the rational design of new compounds with improved properties. researchgate.net

Analysis of Molecular Interactions and Recognition Elements

The ability of this compound to interact with biological targets is determined by its molecular recognition elements. These are specific functional groups and structural features that can engage in intermolecular interactions.

Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor. The hydroxymethyl (-CH2OH) group is versatile, with the oxygen acting as a hydrogen bond acceptor and the hydroxyl proton acting as a donor. These are critical for anchoring the molecule within a protein's binding site.

Hydrophobic Interactions: The ethylene (B1197577) bridge (-CH2-CH2-) of the dihydropyran ring and the aromatic pyridine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues of a target protein.

π-Interactions: The aromatic pyridine ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues.

Molecular docking and molecular dynamics simulations are computational techniques used to visualize and analyze these interactions. bohrium.com Studies on similar pyranopyridine and pyranopyrazole scaffolds show that these molecules can fit into the active sites of enzymes like kinases, forming specific hydrogen bonds and hydrophobic contacts that are key to their biological activity. bohrium.comekb.eg The electrostatic potential mapped onto the molecule's surface can reveal regions that are electron-rich (negative potential, e.g., around the N and O atoms) and electron-poor (positive potential), guiding the understanding of potential interactions. mdpi.com

Conformational Landscape and Energetics of Pyrano[2,3-c]pyridine Systems

The dihydropyran ring of the scaffold is not planar and can adopt several conformations. The most stable conformations are typically chair or boat forms, with the chair form often being energetically favored to minimize steric strain. beilstein-journals.orgresearchgate.net The specific conformation adopted by the ring is crucial as it dictates the spatial orientation of substituents and thus affects how the molecule can bind to a receptor.

Computational chemistry can be used to explore the conformational landscape of the pyrano[2,3-c]pyridine system. ijcce.ac.ir By calculating the relative energies of different conformers (e.g., chair, boat, twist-boat), an energy profile can be constructed. This analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt in solution. For the molecule to bind effectively to a target, its bioactive conformation (the shape it adopts when bound) must be energetically accessible. A high energy barrier to adopting the bioactive conformation can result in poor activity. The flexibility of the dihydropyran ring allows it to adapt its shape to fit a binding pocket, which can be an advantageous property.

Scaffold Hopping and Bioisosteric Replacement Principles

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and for discovering novel chemical entities. researchgate.netnih.gov

Bioisosteric Replacement: This involves replacing a functional group or a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For the 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold, one could consider replacing the pyran oxygen with sulfur (a classic bioisostere) to yield a thiopyrano[2,3-c]pyridine, which might alter lipophilicity and metabolic stability. Similarly, the pyridine ring could be replaced with other aromatic heterocycles. mdpi.com

Scaffold Hopping: This is a more drastic approach where the core molecular framework (the scaffold) is replaced with a structurally different one, while aiming to maintain the original's key pharmacophoric features—the spatial arrangement of essential interaction points. researchgate.netnih.gov For instance, the pyrano[2,3-c]pyridine core could potentially be "hopped" to a different fused bicyclic system, like a furopyrimidine or a tetrahydroquinoline, that projects its key functional groups (e.g., hydrogen bond donors/acceptors) in a similar three-dimensional orientation. This strategy is often used to escape patent-protected chemical space or to find scaffolds with better "drug-like" properties. nih.gov

Original FragmentPotential BioisostereRationale for Replacement
Pyran Ring Oxygen (-O-)Sulfur (-S-), Methylene (B1212753) (-CH2-)Modulate lipophilicity, metabolic stability, bond angles
Pyridine RingPyrimidine, Pyrazine, PhenylAlter H-bonding capacity, basicity, electronics
Hydroxymethyl (-CH2OH)Carboxamide (-CONH2), Sulfonamide (-SO2NH2)Modify H-bonding pattern, acidity/basicity

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For compounds related to the 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol scaffold, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.netmdpi.com For instance, in a study of pyranopyrazole derivatives, DFT calculations using the B3LYP method with a 6-31G++(d,p) basis set were utilized to optimize the chemical structure. mdpi.com Such calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. researchgate.net

In a computational study on the thermal decomposition of dihydropyran derivatives, DFT at the PBE0/6-311+G(d,p) level of theory was used to analyze the reaction mechanism. mdpi.com This level of theory is also applied to study the tautomeric forms of pyran-2-one derivatives, helping to reproduce experimental IR and Raman spectra. scifiniti.com For this compound, similar DFT approaches could elucidate its electronic properties, reactivity descriptors, and the distribution of electron density, which are fundamental to its chemical behavior.

Table 1: Representative DFT Functionals and Basis Sets in Heterocyclic Compound Analysis

Functional Basis Set Application
B3LYP 6-311++G(d,p) Geometry optimization, vibrational frequencies, electronic properties. researchgate.net
PBE0 6-311+G(d,p) Reaction mechanisms, kinetic and thermodynamic parameters. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. For pyranopyridine analogues, MD simulations have been used to assess the stability of ligand-protein complexes. researchgate.netsemanticscholar.org For example, in the study of novel 4H-pyrano[3,2-c]pyridine analogues as potential inhibitors, MD simulations were performed to evaluate the binding affinity and stability of the compounds within the active site of the target protein. researchgate.netsemanticscholar.org

Similarly, MD simulations of kojic acid fused 4H-pyran derivatives revealed stable complexes with essential residues of the target enzyme's binding site throughout the simulation. nih.gov These simulations can compute parameters such as root-mean-square deviation (RMSD) and binding free energies, which are indicative of the stability of the interactions. mdpi.com For this compound, MD simulations could predict its conformational flexibility and how it might interact with biological macromolecules, offering a dynamic perspective on its potential as a bioactive agent.

Molecular Modeling and Ligand-Scaffold Interaction Studies

Molecular modeling, particularly molecular docking, is a key computational tool for predicting the binding orientation and affinity of a small molecule to a target protein. This approach is widely used in drug discovery to screen potential drug candidates. For various pyranopyridine and related heterocyclic scaffolds, molecular docking studies have been crucial in identifying promising compounds. For instance, docking studies of pyrano[3,2-c]pyridine derivatives against EGFR and VEGFR-2 kinases helped to elucidate their binding modes and postulate their mechanism of cytotoxicity. ekb.eg

In the development of pyrazolo[3,4-d]pyrimidinone derivatives, molecular modeling corroborated in vitro findings, with docking studies showing binding free energies comparable to known inhibitors. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. nih.gov For this compound, molecular modeling could be used to predict its binding modes with various biological targets, thereby guiding the design of more potent derivatives.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts are commonly performed using DFT. researchgate.netscifiniti.com For example, in the study of a pyran-2-one derivative, DFT calculations at the B3LYP/6-311G** level were able to reproduce the experimental IR and Raman spectra of the compound. scifiniti.com

Furthermore, computational methods can be used to explore and predict reaction pathways. A combination of experimental studies and DFT calculations has been used to reveal mechanistic insights into the synthesis of 3,4-dihydro-2H-pyrans. organic-chemistry.org These computational investigations can help in understanding the transition states and energy barriers of a reaction, providing a deeper understanding of the underlying chemical processes. For this compound, such predictions would be invaluable for confirming its structure and for designing efficient synthetic routes to its derivatives.

In Silico Design and Virtual Screening for Novel Chemical Entities

In silico design and virtual screening are powerful computational strategies that accelerate the discovery of new drug candidates by filtering large chemical libraries to identify molecules with a high probability of being active against a specific target. nih.gov This approach has been successfully applied to various heterocyclic scaffolds, including pyranopyridines. nih.govresearchgate.net For example, an in silico workflow led to the identification of a promising 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif as a new class of BRD9 ligands. researchgate.net

The process often involves structure-based or ligand-based virtual screening, followed by ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the "drug-likeness" of the identified hits. nih.gov For the this compound scaffold, in silico design and virtual screening could be employed to explore a vast chemical space and identify novel derivatives with desired biological activities, thereby streamlining the drug discovery process.

Table 2: Key Computational Tools in Drug Discovery

Computational Method Application
Molecular Docking Prediction of ligand-protein binding modes and affinities. mdpi.comekb.eg
Virtual Screening High-throughput screening of chemical libraries to identify potential hits. nih.govresearchgate.net
ADME/T Prediction Assessment of pharmacokinetic and toxicological properties. nih.gov

Advanced Applications of the Pyrano 2,3 C Pyridine Scaffold in Chemical Research

Utilization as Synthetic Intermediates and Building Blocks for Complex Architectures

The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold serves as a valuable building block in the synthesis of more complex molecular architectures. Its fused bicyclic nature provides a rigid framework that can be strategically functionalized to generate diverse libraries of compounds. The inherent reactivity of the pyran and pyridine (B92270) rings allows for a range of chemical transformations, making it an attractive starting point for the construction of novel polycyclic systems.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of pyrano[2,3-c]pyridine derivatives and related scaffolds like pyrano[2,3-c]pyrazoles. bohrium.com These one-pot reactions, which involve the combination of three or more starting materials, offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. For instance, a common strategy for the synthesis of the related pyrano[2,3-c]pyrazole core involves the reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine (B178648) hydrate. acs.orgnih.gov This approach highlights the potential for developing efficient, green synthetic methodologies for accessing these scaffolds. nih.gov

While specific synthetic routes starting from 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol are not extensively documented in publicly available literature, its structure suggests several possibilities for its use as a synthetic intermediate. The primary alcohol functionality of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization. For example, the synthesis of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides has been reported, demonstrating that the hydroxymethyl group can be incorporated into more complex structures. africanjournalofbiomedicalresearch.com

The pyran ring can potentially undergo ring-opening reactions, and the pyridine nitrogen can be quaternized or oxidized, offering additional avenues for structural modification. Furthermore, the aromatic portion of the pyridine ring can be subjected to various substitution reactions to introduce additional functional groups, thereby expanding the range of accessible derivatives. The versatility of the pyrano[2,3-c]pyridine scaffold is further exemplified by its use in the synthesis of spirocyclic compounds, such as spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes). africanjournalofbiomedicalresearch.com

Development of Chemical Probes and Affinity Reagents

For instance, derivatives of the related pyrano[2,3-c]pyrazole scaffold have been investigated for their ability to bind to specific biological targets. acs.org The modular nature of their synthesis allows for the systematic introduction of various substituents, which can be used to optimize binding affinity and selectivity. ekb.eg This approach can be extended to the pyrano[2,3-c]pyridine scaffold to develop potent and selective ligands for a range of biological targets.

The inherent fluorescence of some heterocyclic systems can be exploited in the design of fluorescent probes. While the fluorescent properties of this compound have not been reported, related pyranoindole derivatives have been shown to exhibit interesting photophysical properties, suggesting that the pyrano[2,3-c]pyridine core could be engineered to create fluorescent chemical probes. nih.gov The hydroxymethyl group in this compound could also serve as an attachment point for reporter groups, such as fluorophores or biotin, to facilitate the detection and isolation of target proteins.

Contributions to New Organic Reaction Methodologies

The unique reactivity of the pyrano[2,3-c]pyridine scaffold can contribute to the development of novel organic reaction methodologies. The fused ring system can influence the reactivity of adjacent functional groups and can participate in various cycloaddition and rearrangement reactions.

The synthesis of the pyrano[2,3-c]pyridine scaffold itself often involves the exploration of new reaction conditions and catalytic systems. For example, microwave-assisted organic synthesis has been employed for the regioselective production of pyrano[2,3-c]pyridine derivatives, offering a green and efficient alternative to traditional heating methods. thescipub.com The development of novel catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), for these transformations expands the toolkit of synthetic organic chemists. thescipub.com

Furthermore, the pyrano[2,3-c]pyridine core can be used as a platform to study the influence of heterocyclic systems on the outcome of various organic reactions. The electronic nature of the pyridine ring and the oxygen atom in the pyran ring can modulate the reactivity of the scaffold in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. While specific studies focusing on this compound in this context are limited, the broader class of pyranopyridines continues to be a fertile ground for the discovery of new synthetic methods.

Integration into Supramolecular Assemblies and Material Science

The field of supramolecular chemistry and materials science often relies on molecular building blocks that can self-assemble into well-defined, functional architectures. The pyrano[2,3-c]pyridine scaffold possesses several features that make it an interesting candidate for such applications. The presence of a nitrogen atom in the pyridine ring allows for coordination to metal centers, which can be exploited for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com

The aromatic nature of the pyridine ring can facilitate π-π stacking interactions, which are a key driving force in the self-assembly of many organic materials. mdpi.com The ability to introduce various functional groups onto the scaffold allows for the fine-tuning of these non-covalent interactions, enabling the rational design of supramolecular assemblies with desired properties.

While there are no specific reports on the integration of this compound into supramolecular assemblies or materials, the general principles of supramolecular chemistry suggest that this molecule could participate in hydrogen bonding through its hydroxyl group and pyridine nitrogen. This could lead to the formation of one-, two-, or three-dimensional networks. The development of pyridine-based macrocycles that self-assemble into nanotubes highlights the potential of pyridine-containing scaffolds in creating robust nanomaterials. northwestern.edu

Role in Scaffold Diversity and Chemical Space Exploration

The exploration of chemical space is a central theme in drug discovery and chemical biology. The synthesis of diverse libraries of compounds based on novel scaffolds is essential for identifying new bioactive molecules. The pyrano[2,3-c]pyridine scaffold is well-suited for diversity-oriented synthesis, as it can be readily prepared and functionalized to generate a wide range of derivatives. africanjournalofbiomedicalresearch.comresearchgate.net

The use of multicomponent reactions to synthesize pyrano[2,3-c]pyridine and related scaffolds allows for the rapid generation of compound libraries with multiple points of diversity. nih.gov By varying the starting materials in these reactions, chemists can systematically explore the chemical space around this privileged scaffold. researchgate.net

The structural rigidity of the pyrano[2,3-c]pyridine core provides a well-defined three-dimensional arrangement of functional groups, which is advantageous for structure-activity relationship (SAR) studies. The ability to introduce a variety of substituents at different positions on the scaffold allows for the systematic optimization of biological activity. nih.gov Although the full potential of this compound in chemical space exploration has yet to be fully realized, the versatility of the parent scaffold suggests that it could be a valuable starting point for the discovery of new chemical entities with interesting biological properties.

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Avenues and Method Development

The synthesis of pyranopyridine and related pyranopyrazole scaffolds has traditionally relied on multicomponent reactions (MCRs), often utilizing catalysts and various heating methods. mdpi.comresearchgate.netnih.gov Green chemistry principles have been increasingly applied, incorporating eco-friendly solvents, reusable catalysts like copper oxide nanoparticles, and energy-efficient techniques such as microwave and ultrasound irradiation. researchgate.netnih.govresearchgate.netjsynthchem.com For instance, efficient syntheses of pyrano[2,3-c]pyrazoles have been achieved through one-pot, four-component reactions of reagents like ethyl acetoacetate, hydrazine (B178648) hydrate, aldehydes, and malononitrile (B47326). mdpi.comacs.org Despite this progress, several synthetic frontiers remain largely unexplored.

Future development could focus on:

Asymmetric Catalysis: The development of enantioselective methods to access chiral pyranopyridine derivatives is a significant unmet challenge. The introduction of stereocenters could profoundly influence the biological and material properties of these scaffolds.

Photoredox and Electrocatalysis: These modern synthetic tools offer novel pathways for C-H functionalization, cross-coupling reactions, and ring construction under mild conditions, potentially providing access to derivatives that are inaccessible through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly optimized production of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol and its analogs. This approach allows for precise control over reaction parameters, which is crucial for complex multistep syntheses and for minimizing hazardous intermediates.

Biocatalysis: The use of enzymes for the synthesis and derivatization of the pyranopyridine core could offer unparalleled selectivity and sustainability. researchgate.net Exploring enzymes for key bond-forming or functional group interconversion steps represents a promising green synthetic strategy.

Table 1: Comparison of Synthetic Methodologies for Fused Pyran Systems

Methodology Key Features Catalysts/Conditions Advantages Representative Scaffold
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials. mdpi.com Base catalysis (e.g., piperidine, DBU), Lewis acids, various solvents. nih.govresearchgate.net High atom economy, operational simplicity, rapid library generation. nih.gov Pyrano[2,3-c]pyrazoles mdpi.com
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. nih.gov Often combined with MCRs; can be solvent-free or use green solvents. nih.govresearchgate.net Drastically reduced reaction times, often improved yields. researchgate.net Pyrano[2,3-b]pyridines researchgate.net
Ultrasound-Assisted Synthesis Application of ultrasonic waves to enhance reaction rates. researchgate.net Aqueous media, heterogeneous catalysts (e.g., Mn/ZrO₂). nih.gov Energy efficiency, high yields in short times, green approach. nih.gov Pyrano[2,3-c]pyrazoles nih.gov
Green Chemistry Approaches Focus on sustainability and reduced environmental impact. researchgate.net Water or ionic liquids as solvents, reusable nanocatalysts. researchgate.netresearchgate.net Eco-friendly, reduced waste, potential for catalyst recycling. jsynthchem.com Pyrano[2,3-c]pyrazoles researchgate.net

Rational Design of Pyrano[2,3-c]pyridine Derivatives with Tailored Chemical Functionality

The rational design of pyranopyridine derivatives has been a cornerstone of efforts to develop compounds with specific functions. ekb.eg Techniques such as molecular hybridization and substituent variation have been employed to create novel series of compounds. ekb.eg For example, new pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine series have been designed and synthesized based on the pharmacophoric features of known bioactive molecules. nih.gov This strategic approach aims to enhance binding to biological targets or to modulate physicochemical properties. nih.gov

Emerging opportunities in rational design include:

Bioisosteric Replacement: Systematically replacing functional groups (e.g., the hydroxymethyl group in the parent compound) with bioisosteres could fine-tune properties like solubility, membrane permeability, and metabolic stability without drastically altering chemical functionality.

Covalent Modifiers: Designing derivatives that can form specific, covalent bonds with biological targets is a powerful strategy. This could involve incorporating "warheads" such as acrylamides or chloroacetamides into the pyranopyridine scaffold.

Photo-switchable Derivatives: The incorporation of photochromic moieties (e.g., azobenzenes) could allow for the reversible control of a derivative's properties with light, creating molecular switches for advanced applications in materials science and chemical biology.

Fluorination Strategies: The selective introduction of fluorine atoms or fluoroalkyl groups can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Exploring novel fluorinated analogs of this compound could yield derivatives with unique and desirable characteristics.

Table 2: Examples of Designed Pyrano[2,3-c] Fused Derivatives and Functional Goals

Derivative Class Design Strategy Intended Functional Modification Potential Application Area
6-Sulfonylamide-pyrano[2,3-c]-pyrazoles Addition of a sulfonyl group at the pyran ring amine. nih.gov Enhance binding to allosteric sites of proteins. nih.gov Chemical probes for enzyme inhibition studies. nih.gov
Sugar-pyrano[2,3-c]pyrazole Conjugates Glycosylation of the core scaffold. ekb.eg Improve aqueous solubility and modulate cell permeability. ekb.eg Probes for studying carbohydrate-protein interactions. ekb.eg
Pyrano[3,2-c]pyridine-based Hybrids Molecular hybridization of pyran and pyridine (B92270) pharmacophores. ekb.eg Combine features of different bioactive scaffolds to create dual-action agents. ekb.eg Development of multifunctional chemical tools. ekb.eg

In-depth Mechanistic Studies of Complex Transformations

Understanding the reaction mechanisms underlying the formation and functionalization of the pyrano[2,3-c]pyridine core is critical for optimizing existing methods and developing new ones. Mechanistic studies have been reported for related systems, such as the Algar–Flynn–Oyamada (AFO) reaction for forming pyrano[2,3-c]pyrazol-4(2H)-ones, which can proceed through different pathways involving oxidative cyclization. nih.govktu.edu Similarly, the formation of pyranopyrazoles via MCRs is believed to proceed through a sequence of Michael additions and intramolecular cyclizations. acs.org

However, many transformations involving this scaffold lack detailed mechanistic elucidation. Future research should prioritize:

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of catalysts and reagents on reaction rates.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize transient intermediates and transition states, providing direct evidence for proposed mechanistic pathways.

Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) to trace the fate of individual atoms throughout a reaction, which can unambiguously confirm or refute proposed mechanisms.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to map out potential energy surfaces, calculate transition state energies, and visualize reaction pathways, offering insights that are often difficult to obtain experimentally. nih.gov

Advanced Computational Methodologies for Prediction and Discovery

Computational chemistry is already an integral part of research on pyranopyridine derivatives, with molecular docking and simulations being used to predict interactions with biological targets and to rationalize structure-activity relationships. nih.govresearchgate.net Computational tools have also been used to estimate key physicochemical and pharmacokinetic properties, providing valuable information for the design of new agents. researchgate.netnih.gov

The next wave of innovation will likely be driven by more advanced computational approaches:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can provide statistically significant correlations between the structural features of pyranopyridine derivatives and their chemical or biological activities, guiding the design of more potent or selective compounds. mdpi.com

Machine Learning and AI: Leveraging machine learning algorithms to analyze large datasets of chemical structures and properties can accelerate the discovery of novel pyranopyridine derivatives with desired characteristics. AI can be used for de novo design, suggesting entirely new structures optimized for specific functions.

Quantum Chemical Calculations: High-level quantum chemical methods can provide highly accurate predictions of molecular properties such as pKa, redox potentials, and NMR chemical shifts, aiding in the characterization of new compounds and the prediction of their reactivity. mdpi.com

Molecular Dynamics (MD) Simulations: Performing extended MD simulations can reveal the dynamic behavior of pyranopyridine derivatives when interacting with other molecules or materials, providing insights into binding kinetics, conformational changes, and allosteric effects that are not apparent from static docking models. bohrium.com

Table 3: Application of Computational Methods in Pyrano[2,3-c]pyridine Research

Computational Method Application Key Insights Provided
Molecular Docking Predicting binding modes and affinities to protein targets. researchgate.net Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). bohrium.com
QSAR (Quantitative Structure-Activity Relationship) Correlating molecular structure with chemical or biological activity. mdpi.com Guiding the design of new derivatives with enhanced potency or selectivity. mdpi.com
DFT (Density Functional Theory) Calculating molecular properties and reaction energetics. mdpi.com Elucidation of reaction mechanisms, prediction of spectroscopic data. mdpi.com
MD (Molecular Dynamics) Simulations Simulating the dynamic behavior of molecules over time. bohrium.com Assessment of binding stability, conformational flexibility, and solvent effects. bohrium.com
ADME Prediction Estimating properties related to absorption, distribution, metabolism, and excretion. researchgate.net Early-stage filtering of compounds to prioritize those with favorable drug-like properties. nih.gov

Expanding the Chemical Biology Interface without Direct Clinical Focus

Derivatives of the pyrano[2,3-c]pyridine and related pyranopyrazole scaffolds have shown a wide range of biological activities, making them excellent tools for chemical biology research. researchgate.netresearchgate.net These compounds can be used as molecular probes to investigate biological pathways and mechanisms of action, independent of any potential therapeutic application. For example, pyranopyrazole derivatives have been identified as inhibitors of specific kinases and other enzymes, allowing for the study of these proteins' roles in cellular signaling. researchgate.netnih.govbohrium.com

Future opportunities at the chemical biology interface include:

Activity-Based Probes: Developing derivatives of this compound that can be used as activity-based probes. By incorporating a reactive group and a reporter tag, these probes can covalently label active enzymes in complex biological systems, enabling functional proteomic studies.

Fluorescent Probes: Designing analogs with intrinsic fluorescence or conjugating the scaffold to fluorophores to create probes for cellular imaging. These tools could be used to visualize the localization and dynamics of specific molecular targets or cellular structures.

Chemical Genetics: Using pyranopyridine derivatives as small-molecule tools to rapidly and reversibly control the function of specific proteins in living cells, providing an alternative to traditional genetic methods for dissecting complex biological pathways.

Target Deconvolution: For derivatives with interesting, uncharacterized biological effects, advanced chemical biology techniques (e.g., affinity chromatography, photo-affinity labeling) can be employed to identify their direct molecular targets, thereby uncovering new biological insights.

By pursuing these future research directions, the scientific community can unlock the full potential of the 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold, moving beyond known applications to pioneer new frontiers in synthesis, molecular design, and fundamental chemical biology.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include pyran ring protons (δ 3.5–4.5 ppm) and the methanol group (δ 1.8–2.2 ppm for -CH₂OH). Aromatic pyridine protons appear downfield (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (UPLC-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and functional groups.
  • X-ray Crystallography : For analogous compounds (e.g., 3,4-dimethyl derivatives), crystallographic data confirm ring puckering and substituent orientation, with bond angles and torsional strain analyzed via CCDC entries .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
While specific SDS data for this compound are limited, related pyranopyridines require:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (based on EC No. 203-810-4 guidelines for similar dihydropyran derivatives) .
  • Storage : Inert atmosphere (N₂/Ar) to prevent oxidation, as hydroxyl groups may degrade under humidity .

How can researchers optimize low-yield reactions for this compound synthesis?

Advanced Research Question
Low yields (e.g., 8% for 10x in ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Replace NaHSO₄ with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity, as demonstrated for pyrazolo[3,4-d]pyrimidines .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Discrepancies between experimental and predicted NMR/MS data may indicate tautomerism or impurities. Solutions:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants for pyran and pyridine rings.
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate tautomeric forms .
  • HPLC Purification : Remove byproducts (e.g., unreacted aldehydes) that skew spectral interpretations .

What computational strategies predict the reactivity and stability of this compound?

Advanced Research Question

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyrano[2,3-c]pyridines, the pyridine N atom and hydroxyl group are reactive centers .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous vs. organic media.
  • Docking Studies : Hypothesize biological activity by modeling interactions with enzymes (e.g., kinases) based on pyrazolo[3,4-d]pyrimidine analogs .

What strategies are recommended for evaluating the biological activity of this compound?

Advanced Research Question
While direct data are limited, analogous pyrano-pyridine derivatives suggest:

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cellular Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values.
  • ADME Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and metabolic pathways, guided by logP and polar surface area .

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Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Reactant of Route 2
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.